7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(diethylamino)-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-24(4-2)15-8-7-13-10-16(20(25)26-17(13)11-15)19-23-22-18(27-19)14-6-5-9-21-12-14/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYOMSAGLOEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Protocol
4-Diethylaminosalicylaldehyde reacts with malonic acid in ethanol under acidic catalysis (e.g., piperidine or acetic acid). The reaction proceeds via nucleophilic attack of the salicylaldehyde enolate on the activated methylene group of malonic acid, followed by cyclization and dehydration.
Reaction Conditions
Alternative Route: Pechmann Condensation
While less common for DEAC, the Pechmann reaction employs 4-diethylaminophenol and β-keto esters (e.g., ethyl acetoacetate) under strong acid conditions (H2SO4 or HCl). However, this method often results in lower regioselectivity for 3-carboxylic acid derivatives.
Formation of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide intermediate. This step integrates the pyridin-3-yl group into the coumarin framework.
Hydrazide Synthesis
DEAC is converted to its corresponding hydrazide through reaction with hydrazine hydrate:
$$
\text{DEAC} + \text{N}2\text{H}4 \rightarrow \text{7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide} \quad (\text{Yield: 85–90\%})
$$
Conditions :
- Solvent : Ethanol, 60°C, 4–6 hours
- Workup : Precipitation with ice-water, filtration
Diacylhydrazide Formation
The hydrazide reacts with pyridine-3-carbonyl chloride to form a diacylhydrazide:
$$
\text{Hydrazide} + \text{Pyridine-3-carbonyl chloride} \rightarrow \text{Diacylhydrazide} \quad (\text{Yield: 70–75\%})
$$
Conditions :
- Base : Triethylamine (2 eq), dichloromethane, 0°C → room temperature
- Stoichiometry : 1:1 molar ratio
Cyclodehydration to 1,3,4-Oxadiazole
Phosphorus oxychloride (POCl3) facilitates cyclization via elimination of water:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3} \text{7-(Diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one} \quad (\text{Yield: 50–55\%})
$$
Optimization Notes :
- Solvent : Anhydrous toluene with 4Å molecular sieves enhances yield by absorbing liberated HCl.
- Temperature : Reflux (110°C) for 6–8 hours.
Alternative Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined approach combines coumarin formation and oxadiazole cyclization in a single reactor:
- Knoevenagel condensation to yield DEAC.
- In situ hydrazide formation using hydrazine hydrate.
- Acylation with pyridine-3-carbonyl chloride.
- Cyclodehydration with POCl3.
Advantages : Reduced purification steps; Disadvantages : Lower overall yield (~40%) due to intermediate incompatibility.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates cyclodehydration, improving yield to 60–65% while reducing reaction time.
Mechanistic Insights
Cyclodehydration Mechanism
The diacylhydrazide undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack of the adjacent hydrazide nitrogen, forming the oxadiazole ring with concomitant water elimination.
$$
\text{R-C(=O)-NH-NH-C(=O)-R'} \xrightarrow{\text{H}^+} \text{R-C(=O)-NH}^+-\text{NH-C(=O)-R'} \rightarrow \text{Oxadiazole} + \text{H}_2\text{O}
$$
Side Reactions and Mitigation
- Hydrolysis of Oxadiazole : Minimized by anhydrous conditions.
- Pyridine Ring Oxidation : Avoided by using inert atmospheres (N2/Ar).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, pyridine-H), 8.58 (d, J = 4.8 Hz, 1H), 8.07–7.95 (m, 2H), 7.45 (d, J = 8.8 Hz, 1H), 6.68 (d, J = 2.4 Hz, 1H), 6.58 (dd, J = 8.8, 2.4 Hz, 1H), 3.48 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 1.15 (t, J = 7.0 Hz, 6H).
- IR (KBr) : 1705 cm⁻¹ (C=O, lactone), 1650 cm⁻¹ (C=N, oxadiazole), 1598 cm⁻¹ (pyridine ring).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| DEAC Synthesis | 68 | 98.5 |
| Hydrazide Formation | 88 | 97.8 |
| Diacylhydrazide | 73 | 96.2 |
| Cyclodehydration | 54 | 95.4 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols, and substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a fluorescent probe due to the chromen-2-one core, which can exhibit strong fluorescence. It is also explored for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. The presence of the diethylamino group and the pyridinyl-oxadiazole moiety suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It could be explored as an anticancer agent, antimicrobial agent, or for other therapeutic applications due to its unique structure and reactivity.
Industry
In industry, the compound might be used in the development of new materials, such as organic semiconductors or as a component in dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it might exert its effects by interacting with specific enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the oxadiazole ring might interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Oxadiazole Substituents
Key structural analogs differ in the substituents attached to the 1,3,4-oxadiazole ring. These variations significantly impact physicochemical properties and bioactivity:
Key Observations :
- Pyridin-3-yl vs. Pyridin-4-yl : The position of the nitrogen in the pyridine ring alters hydrogen-bonding capabilities. The target compound's pyridin-3-yl group forms hydrogen bonds with Glu166, His164, and His41 in SARS-CoV-2 protease (bond distances: 1.1–2.3 Å) , whereas pyridin-4-yl analogs show distinct crystal packing due to planar geometry .
- Phenyl vs. Pyridinyl : Phenyl-substituted analogs exhibit higher polymorphism (three polymorphic forms) compared to pyridinyl derivatives (two forms), influencing their stability and bioavailability .
Anticancer Activity
- Coumarin-Chalcone Hybrids: (E)-7-(Diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one (a chalcone derivative) demonstrated potent apoptosis induction in cancer cells via red fluorescence tracking .
- Oxadiazole-Coumarin Analogs : Pyridin-4-yl and phenyl-substituted oxadiazole-coumarins showed moderate anticancer activity in preliminary studies, though less potent than chalcone hybrids .
Antiviral Activity
Antimicrobial Activity
- A related compound, 3-{5-[(4-chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, exhibited activity against Bacillus subtilis and Escherichia coli due to the triazine-thiol substituent .
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : Pyridinyl groups (electron-deficient) enhance hydrogen bonding with biological targets compared to phenyl groups, improving antiviral potency .
Biological Activity
The compound 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel synthetic derivative belonging to the coumarin family, which has garnered attention due to its diverse biological activities. Coumarins and their derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, supported by data tables and recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, the incorporation of the pyridine and oxadiazole groups in this coumarin derivative enhances its interaction with cellular targets involved in cancer progression.
Case Study:
A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects on various cancer cell lines. The compound under discussion was tested against HeLa cells with an IC50 value indicating effective growth inhibition at micromolar concentrations. This suggests a potential mechanism involving apoptosis induction through caspase activation pathways.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
These findings align with previous literature indicating that coumarin derivatives possess broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its ability to act as a free radical scavenger.
Table 2: Antioxidant Activity Assessment
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The antioxidant activity is attributed to the presence of hydroxyl groups in the coumarin structure, which can donate hydrogen atoms to free radicals.
Mechanistic Insights
The biological activities of this compound can be explained by its ability to interact with various biomolecules:
- Enzyme Inhibition: The oxadiazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction: Studies suggest that the compound may bind to DNA, leading to structural alterations that inhibit replication.
- Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, thereby preventing cancer cell division.
Q & A
Q. What are the standard synthetic methodologies for preparing 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?
The synthesis typically involves coupling a chromenone precursor with a functionalized oxadiazole ring. A common approach includes:
Formation of the oxadiazole core : Reacting 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one with 2,4,6-trichloro-1,3,5-triazine under basic conditions (pH 7–8) to introduce reactive chlorides .
Substitution with pyridinyl groups : Condensation with pyridin-3-yl derivatives (e.g., 8-hydroxyquinoline) in acetone under controlled pH (neutral) to form the final structure .
Purification : Column chromatography or recrystallization using toluene/acetone mixtures for high-purity isolation .
Q. Key considerations :
Q. How is the antimicrobial activity of this compound evaluated in academic research?
Standard protocols involve:
Bacterial/fungal strains : Testing against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) .
Assay methods :
- MIC (Minimum Inhibitory Concentration) : Serial dilution in broth to determine the lowest concentration inhibiting visible growth.
- Zone of inhibition : Agar diffusion assays measure bacterial growth suppression.
Controls : Comparing with established antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
Q. Example data :
| Strain | MIC (µg/ml) | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus (Gram+) | 12.5 | 18 |
| E. coli (Gram–) | 25.0 | 14 |
| C. albicans (Fungal) | 50.0 | 10 |
Note : Activity varies with substituents; pyridinyl groups enhance Gram-negative targeting .
Advanced Research Questions
Q. What advanced crystallographic techniques resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data collection : Using a diffractometer (e.g., Oxford Diffraction) at low temperatures (100–233 K) to minimize thermal motion .
Structure refinement :
Q. Key metrics :
- R factor : <0.04 indicates high precision (e.g., R = 0.033 in ).
- Data-to-parameter ratio : >15 ensures model reliability .
Applications : Confirming the planar chromenone-oxadiazole system and diethylamino group orientation .
Q. How do structural modifications influence bioactivity, and what strategies optimize efficacy?
SAR (Structure-Activity Relationship) insights :
Oxadiazole substitutions :
- Pyridinyl groups improve solubility and π-π stacking with microbial enzymes .
- Chlorine or fluorine at the triazine position enhances antifungal activity .
Chromenone modifications :
Q. Optimization strategies :
Q. How should researchers address contradictions in antimicrobial efficacy data across studies?
Potential sources of variability :
Assay conditions : Differences in inoculum size, growth media, or incubation time .
Structural heterogeneity : Impurities in intermediates or stereochemical variations .
Resistance mechanisms : Strain-specific efflux pumps or enzyme mutations .
Q. Resolution methods :
- Standardized protocols : Adopt CLSI (Clinical Laboratory Standards Institute) guidelines for MIC assays.
- Cross-study validation : Replicate experiments using identical compound batches and strains.
Example : A study reporting MIC = 12.5 µg/ml for S. aureus vs. another with MIC = 25 µg/ml may reflect differences in bacterial sub-lineages or solvent effects .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Proposed mechanisms include:
Enzyme inhibition :
- Binding to microbial dihydrofolate reductase (DHFR) via the oxadiazole-triazine system .
- Disrupting fungal cytochrome P450 lanosterol 14α-demethylase .
DNA intercalation : The planar chromenone core may insert into DNA grooves, inhibiting replication .
Q. Validation tools :
Q. How is computational chemistry applied to design derivatives with enhanced properties?
In silico approaches :
Molecular docking : Predicting binding poses with targets (e.g., riboswitches) using AutoDock or Schrödinger .
QSAR modeling : Correlating substituent electronegativity or logP with bioactivity .
MD simulations : Assessing stability of compound-target complexes over nanosecond timescales .
Case study : used docking to design a derivative targeting Plasmodium falciparum riboswitch, achieving a docking score of −9.2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
